Lipophilicity Shift: N-Methyl vs. N-Unsubstituted Pyrazole Analog
The N-methyl group on the pyrazole ring of the target compound (CAS 1006470-52-5) is the smallest structural differentiator that meaningfully alters lipophilicity compared to the N-unsubstituted analog (4-[(1H-pyrazol-4-yl)amino]-4-oxobutanoic acid). The target compound has a computed XLogP3 of -1.2 [1], whereas the unmethylated analog (PubChem CID 25024447) shows an XLogP3 of -1.6 [2]. The ΔLogP of +0.4 units indicates that the target compound is approximately 2.5-fold more lipophilic than its N-unsubstituted counterpart, which can translate to higher passive membrane permeability in cell-based assays, assuming the ionization state is equivalent at physiological pH.
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = -1.2 |
| Comparator Or Baseline | 4-[(1H-pyrazol-4-yl)amino]-4-oxobutanoic acid; XLogP3 = -1.6 |
| Quantified Difference | ΔXLogP3 = +0.4 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18); no experimental LogP data available for either compound |
Why This Matters
Procurement of the N-unsubstituted analog would deliver a more polar scaffold, potentially reducing cell permeability and altering the SAR of any series built on this core.
- [1] PubChem. (2025). Computed Properties for CID 19620240: XLogP3 = -1.2. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/19620240#section=Computed-Properties View Source
- [2] PubChem. (2025). 4-[(1H-pyrazol-4-yl)amino]-4-oxobutanoic acid (CID 25024447). Computed XLogP3. Retrieved from https://pubchem.ncbi.nlm.nih.gov View Source
